
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone, also known as ADMP, is a synthetic compound with a wide range of applications in scientific research. It has been used for a variety of purposes, including as a biological marker, a fluorescent probe, and a reagent for organic synthesis. ADMP is a relatively simple compound, consisting of an allyl group attached to a pyrrol-3-yl moiety, which is in turn connected to a chlorine-substituted ethanone. This compound is of particular interest due to its unique properties and its potential for use in a variety of applications.
科学研究应用
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone has been widely used in scientific research due to its unique properties and potential applications. It has been used as a fluorescent probe for the detection of various molecules, such as proteins and nucleic acids, as well as for the imaging of cells. It has also been used in organic synthesis as a reagent for the synthesis of compounds with a wide range of biological activities. Additionally, 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone has been used as a biological marker for the detection of certain enzymes and proteins, as well as for the quantification of certain metabolites.
作用机制
The mechanism of action of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone is not fully understood. However, it is believed that the compound acts as a fluorescent probe due to its ability to absorb light in the visible region and emit light in the near-infrared region. This property allows 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone to be used as a marker for the detection of various molecules, such as proteins and nucleic acids. Additionally, it is believed that the allyl group of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone is capable of forming hydrogen bonds with certain molecules, which may be responsible for its ability to act as a reagent for organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone are not well understood. However, it has been suggested that the compound may have the potential to interact with certain enzymes and proteins. Additionally, 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone has been shown to have the ability to interact with certain metabolites, such as glucose, and may be useful for the quantification of these molecules.
实验室实验的优点和局限性
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to synthesize, and has a wide range of applications. Additionally, it is a relatively stable compound and has a long shelf life. However, there are some limitations to the use of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone in laboratory experiments. The compound is not water-soluble and is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, the compound is not very reactive and may not be suitable for certain reactions.
未来方向
The potential applications of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone are vast and are still being explored. Future research may focus on the development of more efficient synthetic methods for the production of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone, as well as the development of new applications for the compound. Additionally, further research may focus on the biochemical and physiological effects of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone, as well as its potential to interact with certain enzymes and proteins. Finally, further research may focus on the development of new fluorescent probes based on 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone, as well as the development of new methods for the detection and quantification of certain metabolites.
合成方法
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone can be synthesized in a variety of ways. The most common method is via a palladium-catalyzed cross-coupling reaction between 2-chloroethanone and allyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4. This reaction is highly efficient and yields a high yield of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone. Other methods of synthesis include the use of a Grignard reagent, and the use of a metal-catalyzed cross-coupling reaction.
属性
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-4-5-13-8(2)6-10(9(13)3)11(14)7-12/h4,6H,1,5,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQPMUYFVRBHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC=C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone | |
CAS RN |
568543-78-2 |
Source


|
| Record name | 2-chloro-1-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

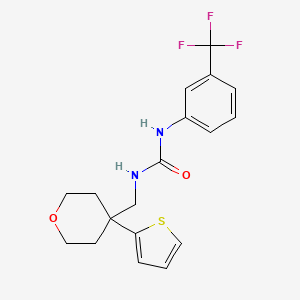
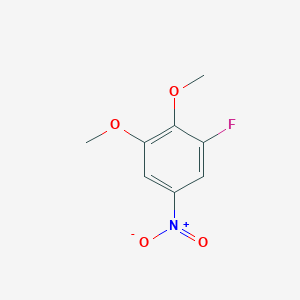
![1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950062.png)
![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)
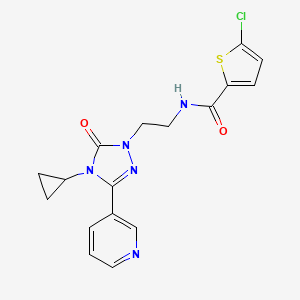


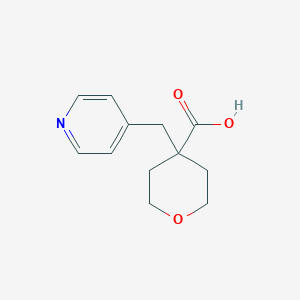
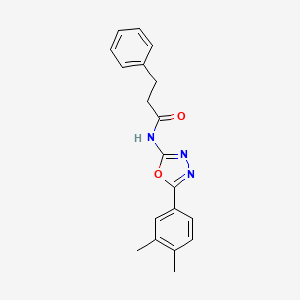
![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)
![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950074.png)
![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)